REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].O=[C:5]([CH2:12][C:13](=O)[CH2:14][CH2:15]C)[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].O>C(O)C>[CH3:1][N:2]1[C:12]([CH2:13][CH2:14][CH3:15])=[CH:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:3]1
|
Name
|
methylhydrazine
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ethyl 2,4-diketoheptanecarboxylate
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)CC(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 5 to 10° C.
|
Type
|
ADDITION
|
Details
|
for the dropwise addition
|
Type
|
CUSTOM
|
Details
|
10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 5 to 10° C. for another 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
were distilled off
|
Type
|
CUSTOM
|
Details
|
passed over at 125 to 128° C. (13 mm)
|
Type
|
DISTILLATION
|
Details
|
By further distillation (166 to 168° C./13 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1CCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |